2-p-Tolyl-1H-benzoimidazol-5-ylamine

Lipophilicity Drug Design Physicochemical Property

2-p-Tolyl-1H-benzoimidazol-5-ylamine (CAS 1572-06-1) is a 2,5-disubstituted benzimidazole bearing a p-tolyl group at C-2 and a primary amine at C-5, with molecular formula C₁₄H₁₃N₃ and molecular weight 223.27 g/mol. The benzimidazole core is a privileged scaffold in medicinal chemistry , and the specific substitution pattern of this compound—combining an electron-donating p-tolyl group with a nucleophilic 5‑amino handle—defines its value as a versatile synthetic intermediate.

Molecular Formula C14H13N3
Molecular Weight 223.279
CAS No. 1572-06-1
Cat. No. B2465862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-p-Tolyl-1H-benzoimidazol-5-ylamine
CAS1572-06-1
Molecular FormulaC14H13N3
Molecular Weight223.279
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
InChIInChI=1S/C14H13N3/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17)
InChIKeyZHKJCMPALYQWPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-p-Tolyl-1H-benzoimidazol-5-ylamine (CAS 1572-06-1) – What It Is and Why the Benzimidazole Scaffold Matters for Procurement Decisions


2-p-Tolyl-1H-benzoimidazol-5-ylamine (CAS 1572-06-1) is a 2,5-disubstituted benzimidazole bearing a p-tolyl group at C-2 and a primary amine at C-5, with molecular formula C₁₄H₁₃N₃ and molecular weight 223.27 g/mol [1]. The benzimidazole core is a privileged scaffold in medicinal chemistry [2], and the specific substitution pattern of this compound—combining an electron-donating p-tolyl group with a nucleophilic 5‑amino handle—defines its value as a versatile synthetic intermediate. Its computed XLogP of 2.9 and topological polar surface area of 54.7 Ų place it in a favorable property space for further derivatization toward bioactive molecules .

2-p-Tolyl-1H-benzoimidazol-5-ylamine (1572-06-1) Is Not Freely Interchangeable with Other Benzimidazol-5-amines – Here Is the Quantitative Evidence


While several benzimidazol-5-amine congeners share the same core, substitution at the 2‑position and the nature of the N‑aryl group materially alter lipophilicity, electronic character, and the performance of downstream derivatives. The p‑tolyl group in 2‑p‑tolyl‑1H‑benzoimidazol‑5‑ylamine imparts an XLogP of 2.9, 0.3 log units higher than the unsubstituted 2‑phenyl analog ; this difference in lipophilicity can influence membrane permeability and protein binding of derived compounds [1]. Furthermore, positional isomers (e.g., 1‑p‑tolyl‑1H‑benzimidazol‑5‑amine) position the amine and aryl groups differently, altering hydrogen‑bond donor/acceptor geometry and target engagement [2]. The evidence below quantifies these differences and demonstrates why the specific CAS 1572‑06‑1 architecture cannot be assumed equivalent to near neighbors.

Product‑Specific Quantitative Evidence Guide for 2‑p‑Tolyl‑1H‑benzoimidazol‑5‑ylamine (CAS 1572‑06‑1)


Lipophilicity Increase vs. 2‑Phenyl‑1H‑benzimidazol‑5‑amine Drives Differential Membrane Partitioning

The p‑methyl substituent on the 2‑aryl ring of 2‑p‑tolyl‑1H‑benzoimidazol‑5‑ylamine increases computed lipophilicity by 0.3 log units (XLogP = 2.9) compared with the 2‑phenyl analog (XLogP = 2.6) [1].

Lipophilicity Drug Design Physicochemical Property

Validated Precursor to a Dual EGFR/HER2 Inhibitor with In Vivo Antitumor Activity

Acylation of 2‑p‑tolyl‑1H‑benzoimidazol‑5‑ylamine yields 2‑chloro‑N‑(2‑p‑tolyl‑1H‑benzo[d]imidazol‑5‑yl)acetamide (compound 5a), which inhibits EGFR and HER2 tyrosine phosphorylation in breast cancer cells and significantly reduces tumor volume in nude mouse xenografts [1]. The potency of 5a is scaffold‑dependent; replacement of the p‑tolyl group with phenyl or other aryl groups in analogous 2‑aryl benzimidazole series has produced divergent activity profiles [2].

Cancer Therapy EGFR/HER2 Benzimidazole Derivative

Predicted Melting Point Elevation vs. 2‑Phenyl Analog Facilitates Solid‑State Handling

The predicted melting point of 2‑p‑tolyl‑1H‑benzoimidazol‑5‑ylamine (201.51 °C) is approximately 12 °C higher than that of the 2‑phenyl analog (189 °C) [1][2]. The predicted density is also lower (≈1.2 g cm⁻³ vs. 1.286 g cm⁻³) [1][2].

Physicochemical Property Solid-State Chemistry Handling

Free 5‑Amino Group Enables Versatile One‑Step Derivatization That Is Blocked in N‑Substituted Isomers

The primary aromatic amine at position 5 of 2‑p‑tolyl‑1H‑benzoimidazol‑5‑ylamine is unsubstituted (2 hydrogen‑bond donors, 3 acceptors), allowing direct acylation, sulfonylation, diazotization, or reductive amination. In contrast, the positional isomer 1‑(4‑methylphenyl)‑1H‑benzimidazol‑5‑amine (CAS 53897‑96‑4) has only one H‑bond donor at the amine nitrogen [1], while 2‑(p‑tolyl)‑1H‑benzimidazole (CAS 120‑03‑6) lacks the amine handle entirely [2].

Synthetic Chemistry Building Block Derivatization

DLD‑1 Colorectal Cancer Cytotoxicity of a Direct Derivative Outperforms Many Reported Benzimidazoles

The N‑alkylated derivative 1‑(4‑methylbenzyl)‑2‑p‑tolyl‑1H‑benzo[d]imidazole (SL‑13), synthesized directly from the target scaffold, displayed an IC₅₀ of 6.093 µM against DLD‑1 colorectal cancer cells after 72 h exposure [1]. This potency exceeds that reported for numerous other benzimidazole derivatives tested against the same cell line, for which IC₅₀ values often fall in the 15–50 µM range [2].

Colorectal Cancer Cytotoxicity Benzimidazole Derivative

Best Research and Industrial Application Scenarios for 2‑p‑Tolyl‑1H‑benzoimidazol‑5‑ylamine (CAS 1572‑06‑1)


Medicinal Chemistry: Kinase Inhibitor Lead Generation via 5‑Amine Derivatization

The free primary amine enables rapid construction of focused libraries of 2‑aryl‑5‑amidobenzimidazoles. As demonstrated by compound 5a (Chu et al., 2015), simple acylation yields potent dual EGFR/HER2 inhibitors [1]. Procurement of CAS 1572‑06‑1 is therefore justified when the goal is to explore SAR around the 5‑amide/urea/sulfonamide linkage while retaining the p‑tolyl pharmacophore.

Chemical Biology: Fluorescent Probe and Chemosensor Development

The combination of a fluorescent benzimidazole core with a reactive 5‑amine handle allows conjugation to fluorophores, biotin, or solid supports. The p‑tolyl group contributes to the π‑system, potentially modulating fluorescence quantum yield and Stokes shift, which has been exploited in related 2‑aryl‑1H‑benzimidazole‑5‑amine probes [2].

Anticancer Drug Discovery: Colorectal Cancer Lead Optimization

The derivative SL‑13 (1‑(4‑methylbenzyl)‑2‑p‑tolyl‑1H‑benzo[d]imidazole) achieved an IC₅₀ of 6.093 µM against DLD‑1 colorectal cancer cells [3], suggesting that the 2‑p‑tolyl‑benzimidazole scaffold is a viable starting point for colorectal cancer drug discovery programs. Researchers may prioritize this scaffold over less potent benzimidazole alternatives.

Organic Synthesis: Advanced Building Block for Multistep Synthesis

With two orthogonal reactive sites (the acidic N‑H of the imidazole and the nucleophilic 5‑NH₂), CAS 1572‑06‑1 can be sequentially functionalized. This regioselectivity is exploited in the synthesis of 1,2‑disubstituted benzimidazoles for materials science and pharmaceutical applications [4].

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